molecular formula C13H21NO3 B14217969 N-(2,2-Diethoxyethyl)-4-methoxyaniline CAS No. 625842-54-8

N-(2,2-Diethoxyethyl)-4-methoxyaniline

Cat. No.: B14217969
CAS No.: 625842-54-8
M. Wt: 239.31 g/mol
InChI Key: KYZLICIHDJZBAQ-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)-4-methoxyaniline is an organic compound with a complex structure that includes both aniline and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Diethoxyethyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with 2,2-diethoxyethanol under acidic or basic conditions. One common method involves the use of a strong acid catalyst to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Diethoxyethyl)-4-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(2,2-Diethoxyethyl)-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,2-Diethoxyethyl)-4-methoxyaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethoxyethyl)-4-methoxyaniline
  • N-(2,2-Diethoxyethyl)-4-aminobenzene
  • N-(2,2-Diethoxyethyl)-4-methoxybenzamide

Uniqueness

N-(2,2-Diethoxyethyl)-4-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

CAS No.

625842-54-8

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-4-methoxyaniline

InChI

InChI=1S/C13H21NO3/c1-4-16-13(17-5-2)10-14-11-6-8-12(15-3)9-7-11/h6-9,13-14H,4-5,10H2,1-3H3

InChI Key

KYZLICIHDJZBAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1=CC=C(C=C1)OC)OCC

Origin of Product

United States

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